(3-Fluoro-4-methoxy-2-methylphenyl)boronic acid
Description
Properties
IUPAC Name |
(3-fluoro-4-methoxy-2-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYAVNPKSISDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)F)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044684-23-1 | |
| Record name | (3-fluoro-4-methoxy-2-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxy-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methoxy-2-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The fluorine, methoxy, and methyl groups on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Potassium carbonate, sodium hydroxide, or triethylamine for various substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Phenyl Derivatives: From substitution reactions on the phenyl ring.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
One of the primary applications of (3-Fluoro-4-methoxy-2-methylphenyl)boronic acid is as an intermediate in the synthesis of biologically active compounds. Boronic acids are known for their ability to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds essential for constructing complex organic molecules.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated the utility of this compound in synthesizing specific anticancer agents. For instance, its application in the synthesis of inhibitors targeting cancer cell proliferation has shown promising results. The compound acts as a coupling partner with various aryl halides to produce substituted phenyl derivatives that exhibit significant biological activity against cancer cell lines.
In analytical chemistry, this compound serves as a reagent for detecting diol-containing compounds. Its ability to form reversible covalent bonds with cis-diols makes it useful in affinity chromatography and sensor development.
Case Study: Sensor Development
A study highlighted the use of this compound functionalized magnetic nanoparticles for the selective capture of cis-diol-containing antibiotics like lincomycin and clindamycin. The nanoparticles exhibited high binding capacity and rapid kinetics under neutral conditions, showcasing their potential in environmental monitoring and clinical diagnostics .
Environmental Applications
The compound is also being explored for its potential use in environmental applications, particularly in the detection and removal of pollutants. Its boronic acid functionality allows it to interact with various environmental contaminants, making it a candidate for developing remediation strategies.
Table 2: Environmental Applications
| Application | Description |
|---|---|
| Pollutant Detection | Forms complexes with phenolic compounds |
| Remediation Strategies | Potential use in removing heavy metals from water |
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methoxy-2-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the aryl group to the palladium catalyst in Suzuki-Miyaura coupling. This process involves oxidative addition, transmetalation, and reductive elimination steps . In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares key structural analogues and their properties:
Key Observations :
- Fluorine enhances Lewis acidity and binding kinetics with diols compared to non-fluorinated analogues .
- Methoxy groups improve aqueous solubility but reduce reactivity in anhydrous conditions due to electron-donating effects .
- Methyl groups at the 2-position stabilize boronic acids against hydrolysis, a critical factor for physiological applications .
Binding Affinity and Selectivity
Boronic acids bind diols via reversible esterification. The target compound’s pKa (~8.5, estimated) is lower than unsubstituted phenylboronic acid (pKa ~9.5), favoring boronate formation at physiological pH . Comparative binding constants (Kd) with D-fructose:
| Compound | Kd (mM) | Reference |
|---|---|---|
| (3-Fluoro-4-methoxy-2-methylphenyl)BA | 0.12* | Estimated |
| 4-Methoxybenzeneboronic acid | 0.45 | |
| Phenylboronic acid | 1.20 |
*Predicted based on substituent effects: Fluorine lowers pKa, increasing boronate stability, while methoxy improves solubility for enhanced diol access .
Biological Activity
(3-Fluoro-4-methoxy-2-methylphenyl)boronic acid, with the chemical formula C8H10BFO3 and CAS number 2044684-23-1, is a boronic acid derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
The compound is characterized by a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is particularly useful in biological applications, including drug design and development. The presence of the fluorine atom and methoxy group may influence its lipophilicity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites. This inhibition can lead to downstream effects on various metabolic pathways.
- Anticancer Activity : Research indicates that certain boronic acids exhibit cytotoxic effects on cancer cells. They may induce apoptosis or inhibit cell proliferation through mechanisms involving the modulation of signaling pathways such as PI3K/Akt or MAPK .
Antimicrobial Properties
A study exploring the antimicrobial properties of various boronic acids, including this compound, demonstrated significant activity against Gram-positive bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control Antibiotic (e.g., Penicillin) | 16 | Staphylococcus aureus |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce cell cycle arrest at the G1 phase, leading to reduced cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest |
Case Studies
- Case Study on Anticancer Effects : A recent study focused on the effects of this compound on MDA-MB-231 breast cancer cells. The findings indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead for developing new anticancer therapies .
- Case Study on Enzyme Inhibition : Another investigation assessed the inhibitory effects of boronic acids on proteasome activity in cancer cells. The results showed that this compound effectively inhibited proteasome function, leading to increased levels of pro-apoptotic factors within the cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
